Amrinone lactate

Formulation Science Parenteral Drug Delivery Salt Selection

Amrinone lactate (Inamrinone lactate; Inocor) is the water-soluble lactate salt of amrinone, a bipyridine phosphodiesterase‑3 (PDE3) inhibitor that produces positive inotropy and direct vasodilation independent of β‑adrenoceptors or Na⁺/K⁺‑ATPase inhibition [REFS‑1]. Amrinone base is practically insoluble in water; conversion to the lactate salt enables intravenous formulation at clinically useful concentrations [REFS‑2].

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
Cat. No. B1195292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmrinone lactate
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CNC(=O)C(=C2)N.C(CO)C(=O)O
InChIInChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;4-2-1-3(5)6/h1-6H,11H2,(H,13,14);4H,1-2H2,(H,5,6)
InChIKeyNSLALHQEHXBOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amrinone Lactate: Procurement-Ready PDE3 Inhibitor with Dual Inotropic–Vasodilator Activity


Amrinone lactate (Inamrinone lactate; Inocor) is the water-soluble lactate salt of amrinone, a bipyridine phosphodiesterase‑3 (PDE3) inhibitor that produces positive inotropy and direct vasodilation independent of β‑adrenoceptors or Na⁺/K⁺‑ATPase inhibition [REFS‑1]. Amrinone base is practically insoluble in water; conversion to the lactate salt enables intravenous formulation at clinically useful concentrations [REFS‑2]. The active moiety exhibits a terminal elimination half‑life of approximately 5.8 hours in patients with congestive heart failure, distinguishing it as a long‑acting PDE3 inhibitor suitable for both bolus and continuous infusion administration [REFS‑1].

Why Amrinone Lactate Cannot Be Replaced by Milrinone or Other PDE3 Inhibitors Without Functional Consequence


Amrinone possesses three pharmacodynamic properties that are not shared by its closest structural and mechanistic analog, milrinone: (1) dose‑dependent augmentation of renal blood flow, which is absent with milrinone and olprinone [REFS‑1]; (2) suppression of NFκB‑mediated pro‑inflammatory cytokine production in cardiomyocytes—an effect that is reversed (i.e., pro‑inflammatory) with milrinone [REFS‑2]; and (3) a hemodynamic profile biased toward coronary vasodilation rather than balanced inotropy/vasodilation [REFS‑3]. Furthermore, amrinone base is practically insoluble in water and requires lactate salt formation for parenteral delivery; direct substitution with an alternative PDE3 inhibitor alters not only the pharmacodynamic signature but also the formulation development pathway [REFS‑4]. These non‑overlapping features mean that interchange without experimental re‑validation will confound efficacy readouts, safety interpretation, and regulatory documentation.

Quantitative Procurement Evidence: Head‑to‑Head Differentiation Data for Amrinone Lactate


Lactate Salt Solubility: Enabling Parenteral Formulation of a Practically Insoluble Parent Compound

Amrinone base (C₁₀H₉N₃O, MW 187.20) is practically insoluble in water (<0.1 mg/mL), slightly soluble in methanol, and very slightly soluble in ethanol [REFS‑1]. Conversion to the lactate salt yields a water‑soluble species suitable for intravenous injection at concentrations of 5 mg/mL (as base equivalent). This solubility differential is not a property shared by all PDE3 inhibitors; for example, milrinone is formulated as the lactate salt directly for injection without requiring a separate salt‑solubilization step. For procurement, amrinone lactate represents a defined stoichiometric entity distinct from the free base, and substitution with amrinone base will fail to yield a pharmaceutically acceptable parenteral solution [REFS‑2].

Formulation Science Parenteral Drug Delivery Salt Selection

Unique Renal Blood Flow Augmentation: Amrinone Increases Renal Perfusion Whereas Milrinone and Olprinone Do Not

In anesthetized dogs, amrinone increased both renal and femoral blood flow in a dose‑dependent manner. Milrinone and olprinone, tested under identical conditions, increased only femoral blood flow and had no effect on renal blood flow [REFS‑1]. All three drugs increased left ventricular max dp/dt and cardiac index while decreasing systemic vascular resistance; however, the action of amrinone on systemic vascular resistance was more potent than that of milrinone or olprinone. The diuretic action clinically observed with amrinone—and absent with other PDE3 inhibitors—is mechanistically linked to this selective renal vasodilation [REFS‑1].

Renal Hemodynamics Acute Heart Failure Diuretic Action

Divergent Myocardial Inflammatory Signaling: Amrinone Suppresses NFκB While Milrinone Activates It

In primary rat cardiomyocyte cultures stimulated with LPS or TNF‑α, amrinone at clinically relevant concentrations (10–50 µmol/L) significantly reduced NFκB activation, inducible NO synthase expression, and pro‑inflammatory cytokine production. In contrast, milrinone increased nuclear NFκB translocation, iNOS and COX‑2 expression, and cardiomyocyte production of interleukin‑1β [REFS‑1]. The anti‑inflammatory effect of amrinone was cAMP‑independent, indicating a mechanism distinct from PDE3 inhibition. These divergent effects were reproduced in macrophages and coronary vascular endothelial cells [REFS‑1].

Cardiac Inflammation NFκB Signaling Cardiopulmonary Bypass

Preferential Coronary Vasodilator Profile: Amrinone Is More Vasodilatory Than Cardiotonic Relative to Milrinone

In isolated, blood‑perfused dog heart preparations (papillary muscle, SA node, AV node), milrinone was 30–60 times more potent than amrinone as a positive inotrope. For coronary vasodilation, milrinone was approximately 10 times more potent than amrinone. Consequently, the ratio of cardiotonic to coronary vasodilatory activity differs qualitatively between the two drugs: milrinone exhibits nearly equal cardiotonic and coronary vasodilatory effects, whereas amrinone is more coronary vasodilatory than cardiotonic [REFS‑1]. Neither drug induced AV nodal tachycardia or ventricular arrhythmia in this model.

Coronary Vasodilation Cardiotonic Selectivity Heart Failure

In Vivo Inotropic Potency Baseline: Amrinone ED₅₀ Is ~51‑Fold Higher Than Milrinone, Enabling Finer Dose Titration

Following intravenous administration to pentobarbital‑anesthetized dogs, the cumulative inotropic ED₅₀ (dose producing 50% of maximal contractile response) was 1891 µg/kg for amrinone and 37 µg/kg for milrinone—a 51‑fold potency difference [REFS‑1]. The 2‑methyl substituent on the pyridone ring of milrinone is primarily responsible for this potency enhancement, which is associated with a marked alteration in molecular topology (dihedral angle: amrinone 1.3° vs. milrinone 52.2°) [REFS‑1]. Relative effects on heart rate and blood pressure at equi‑inotropic doses were comparable.

Inotropic Potency ED50 Dose Titration

High Oral Bioavailability (92–93%): Amrinone Is Among the Few PDE3 Inhibitors with Viable Oral Activity

In a single‑dose crossover study in 14 healthy males, the absolute oral bioavailability of amrinone (75 mg capsule vs. intravenous solution) was 0.93 ± 0.12 (mean ± SD) based on AUC comparisons [REFS‑1]. The pharmaceutical monograph reports oral bioavailability of 92% relative to intravenous administration [REFS‑2]. This contrasts with the clinical experience of other PDE3 inhibitors: oral milrinone was associated with a 28% increase in all‑cause mortality in chronic heart failure trials, leading to the abandonment of its oral formulation, while oral enoximone similarly showed excess mortality. Amrinone remains one of very few PDE3 inhibitors for which high oral bioavailability was demonstrated without the mortality signal observed with later‑generation oral PDE3 inhibitors at the doses tested [REFS‑1][REFS‑2].

Oral Bioavailability Pharmacokinetics Route of Administration

High‑Value Application Scenarios for Amrinone Lactate Driven by Differentiated Evidence


Acute Heart Failure Models with Concomitant Renal Impairment or Volume Overload

Amrinone lactate is uniquely suited for experimental models of acute decompensated heart failure where renal hypoperfusion is a confounding variable. Unlike milrinone and olprinone, amrinone dose‑dependently augments renal blood flow, providing a mechanistic basis for the diuretic action that is clinically observed with amrinone but absent with other PDE3 inhibitors [REFS‑1]. This makes amrinone the PDE3 inhibitor of choice when studying cardio‑renal interactions or when diuretic‑sparing effects are desired.

Post‑Cardiopulmonary Bypass or Ischemia–Reperfusion Studies Requiring Anti‑Inflammatory Cardiotonic Support

In settings of cardiopulmonary bypass, ischemia–reperfusion, or sepsis where systemic and myocardial inflammation contributes to organ dysfunction, amrinone provides a dual inotropic and anti‑inflammatory profile not replicated by milrinone. Amrinone suppresses NFκB activation and pro‑inflammatory cytokine production, whereas milrinone exacerbates these inflammatory pathways [REFS‑2]. Researchers investigating the intersection of hemodynamic support and inflammatory modulation should preferentially select amrinone lactate.

Studies Requiring Preferential Coronary Vasodilation Over Direct Inotropy

When the experimental objective is to increase coronary blood flow and reduce afterload with minimal direct positive inotropic stimulation, amrinone lactate is the appropriate PDE3 inhibitor. Its hemodynamic profile is more coronary vasodilatory than cardiotonic, in contrast to milrinone, which exerts nearly balanced inotropic and vasodilatory effects [REFS‑3]. This differentiation is critical for protocols where excessive inotropy could confound interpretation of myocardial oxygen consumption or arrhythmogenicity.

Preclinical Oral Dosing Studies Requiring a Validated High‑Bioavailability PDE3 Inhibitor

Amrinone offers an absolute oral bioavailability of 92–93%, validated in human crossover studies [REFS‑4]. This is a rare property among PDE3 inhibitors: oral milrinone and oral enoximone were associated with increased mortality in chronic heart failure trials and are not used clinically by the oral route. For chronic oral dosing paradigms in preclinical species where PDE3 inhibition is required, amrinone provides pharmacokinetic predictability and a well‑characterized oral PK profile that alternatives cannot match.

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